![molecular formula C19H18N2O B14432607 2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one CAS No. 76696-81-6](/img/structure/B14432607.png)
2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one is a complex organic compound that belongs to the class of pyrroloimidazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrroloimidazole core.
Substitution Reactions: Phenyl and phenylmethyl groups can be introduced through substitution reactions using reagents like phenyl halides and benzyl halides.
Hydrogenation: The tetrahydro structure can be achieved through hydrogenation reactions under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new aromatic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrroloimidazoles with different substituents. Examples may include:
- 2,5,6,7-Tetrahydro-6-methyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one
- 2,5,6,7-Tetrahydro-6-phenyl-2-(methyl)-3H-pyrrolo(1,2-a)imidazol-3-one
Uniqueness
The uniqueness of 2,5,6,7-Tetrahydro-6-phenyl-2-(phenylmethyl)-3H-pyrrolo(1,2-a)imidazol-3-one lies in its specific substituents and structural configuration, which may confer unique biological activities and chemical properties.
Eigenschaften
76696-81-6 | |
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-benzyl-6-phenyl-2,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-3-one |
InChI |
InChI=1S/C19H18N2O/c22-19-17(11-14-7-3-1-4-8-14)20-18-12-16(13-21(18)19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
InChI-Schlüssel |
BIYLWFKMRBNJOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN2C1=NC(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.